Oxalic acid

Acid Strength Dissociation Constant pKa

Researchers and procurement managers require a reliable, high-purity acid that ensures reproducible results in critical applications. Oxalic acid (CAS 144-62-7), with its exceptional acid strength (pKa1 1.27) and selective chelation, directly addresses these needs. • REE Purification: Achieves 99.2% w/w REO purity, outperforming sodium carbonate (68.5% w/w). • Photocatalysis: Provides a 3.0-fold reaction rate increase for ronidazole degradation vs. no donor. • Metal Selectivity: Enables targeted cobalt dissolution from MHP, optimizing ore value recovery.

Molecular Formula C2H2O4
C2H2O4
(COOH)2
Molecular Weight 90.03 g/mol
CAS No. 144-62-7
Cat. No. B126610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid
CAS144-62-7
SynonymsAcid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate
Molecular FormulaC2H2O4
C2H2O4
(COOH)2
Molecular Weight90.03 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O
InChIInChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
InChIKeyMUBZPKHOEPUJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 75 °F (NTP, 1992)
100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G;  100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G;  100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G
VERY SOL IN ETHANOL;  SLIGHTLY SOL IN ETHER;  INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER
Water solubility of 220,000 mg/l at 25 °C
220 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 9-10 (moderate)
14%

Structure & Identifiers


Interactive Chemical Structure Model





Oxalic Acid Procurement & Specifications


Oxalic acid (CAS 144-62-7), an alpha,omega-dicarboxylic acid, is the simplest and strongest dicarboxylic organic acid [1]. It is commercially available in multiple purity grades, ranging from technical grade (~95%) to high-purity analytical grade (≥99.999% trace metals basis), catering to diverse industrial and scientific applications . Its unique chemical structure and physical properties underpin its specific, quantifiable advantages in acid strength, metal chelation, and reduction potential over other common organic acids like citric, formic, and malonic acids [1][2].

Why Oxalic Acid Is Irreplaceable


Despite its classification as a simple dicarboxylic acid, oxalic acid's unique chemical properties render it irreplaceable in many critical applications. Its high first dissociation constant (pKa1) of 1.27 makes it a significantly stronger acid than common alternatives like citric acid (pKa1 3.13) and formic acid (pKa 3.75) . Furthermore, its specific reduction potential, chelation behavior, and ability to form highly insoluble salts with specific metals (e.g., rare earths, cobalt, calcium) lead to performance outcomes that are not matched by other in-class compounds [1][2]. These fundamental differences result in quantifiable variations in process efficiency, product purity, and reaction kinetics, underscoring why a direct substitution without rigorous validation would be scientifically and economically unsound.

Oxalic Acid Performance Comparison


Superior Acid Strength over Citric Acid

Oxalic acid is a significantly stronger acid than its common alternative, citric acid. Its first dissociation constant (pKa1) is 1.25, compared to 3.13 for citric acid . This difference of nearly two orders of magnitude in acid strength (ΔpKa = 1.88) allows oxalic acid to protonate or react in chemical environments where citric acid is ineffective. The second pKa values (4.14 for oxalic vs. 4.76 for citric) are closer, which can cause interference in potentiometric titration of mixtures without correction factors [1].

Acid Strength Dissociation Constant pKa Titration Buffer Capacity

Enhanced Biodegradability over EDTA

While EDTA forms more stable complexes with metals like Fe3+ (log Kf = 27.7 for EDTA vs. 9.4 for oxalic acid), oxalic acid offers a critical advantage in biodegradability [1][2]. In photo-Fenton processes at neutral pH, iron-EDTA chelates were more stable and efficient for contaminant removal, but oxalic acid's iron complex contributed less to solution contamination as measured by Total Organic Carbon (TOC) [3]. The lower stability of Fe-oxalate is beneficial for downstream biodegradation and reducing environmental persistence.

Chelation Stability Constant Biodegradability Photo-Fenton Water Treatment

Superior Photocatalytic Synergy

In the photocatalytic degradation of ronidazole with TiO2, the strength of the synergistic effect from organic acids acting as electron donors followed a distinct order: oxalic acid > citric acid ≈ malic acid > tartaric acid > lactic acid. Importantly, organic acids without hydroxyl groups, such as formic, malonic, and succinic acids, showed a negligible synergistic effect [1]. The addition of 0.5 mmol/L oxalic acid increased the removal efficiency from 84.8% to 97.1% and the first-order kinetic constant from 0.0314 min⁻¹ to 0.0941 min⁻¹ [1].

Photocatalysis Electron Donor Synergistic Effect Degradation Kinetics Titanium Dioxide

Higher REO Purity vs. Sodium Carbonate

In the selective precipitation of rare earth elements (REEs) from a purified sulfuric liquor, oxalic acid produces a final rare earth oxide (REO) product of significantly higher purity compared to precipitation with sodium carbonate. Rare earth oxalates precipitated with oxalic acid and then calcined yielded an REO content of 99.2% w/w. In contrast, rare earth carbonates precipitated with sodium carbonate under comparable conditions yielded only 68.5% w/w REO content with a purity of 94.2% [1].

Rare Earth Elements Precipitation Purity Hydrometallurgy REE Recovery

Selective Cobalt Leaching vs. Citric Acid

In the sulfuric acid leaching of a mixed nickel-cobalt hydroxide precipitate (MHP), oxalic acid demonstrates a superior ability to selectively dissolve cobalt compared to citric acid. Under identical conditions, oxalic acid was more effective than citric acid for the dissolution of cobalt. Conversely, citric acid was more effective for nickel dissolution, and the addition of oxalic acid negatively affected nickel dissolution due to the precipitation of nickel oxalate [1].

Hydrometallurgy Leaching Cobalt Recovery Nickel Selective Dissolution

Lower Iron Mobilization in Soil Remediation

In the desorption of heavy metals from contaminated soil, the performance of various organic acids varies significantly by metal. A study evaluating the desorption of Cd, Pb, Zn, and Cu from a soil sample found that citric acid was generally the most effective desorbent, followed by EDTA [1]. Oxalic acid and other phenolic acids (e.g., vanillic, gallic) were less effective for these heavy metals [1]. This relative inefficiency for mobilizing toxic heavy metals, however, suggests oxalic acid may pose a lower risk of unintended heavy metal leaching in environmental applications where this is not the goal.

Soil Remediation Heavy Metal Desorption Iron Mobilization Chelation

Oxalic Acid Key Application Scenarios


High-Purity REE Precipitation

Based on the evidence that oxalic acid yields 99.2% w/w REO purity compared to only 68.5% w/w with sodium carbonate, this is a critical application [1]. For facilities involved in REE purification from leachates, oxalic acid is essential for producing high-grade rare earth oxides. Procurement teams in this sector must prioritize high-purity grades (e.g., ≥99.6% or refined grade) to avoid introducing impurities that could compromise the final product value. The bio-oxalic acid variant, with its lower carbon footprint and competitive cost of ~$1.79/kg, offers an additional sustainable procurement pathway [2].

AOPs for Organic Pollutant Degradation

In photocatalytic degradation systems for recalcitrant contaminants like ronidazole, oxalic acid provides a 3.0-fold increase in the reaction rate compared to the absence of an electron donor, outperforming other carboxylic acids like citric and formic acid [3]. Scientists and engineers designing AOPs should select oxalic acid as a performance-enhancing additive to maximize degradation kinetics, especially when working with TiO2 photocatalysts. This application requires reagent-grade (≥99%) purity to ensure consistency and avoid side reactions from impurities.

Selective Cobalt Recovery in Hydrometallurgy

For metallurgical operations processing mixed nickel-cobalt hydroxide precipitates (MHP), the evidence shows that oxalic acid offers a key advantage in selectively dissolving cobalt, while citric acid is better for nickel [4]. This differentiation is vital for designing a multi-step selective leaching circuit. By using oxalic acid in one stage, operations can target and recover cobalt more effectively, optimizing the overall value extracted from the ore. This is a large-scale industrial application suited for cost-effective technical grade oxalic acid (95-98% purity).

Sustainable Chelation in Soil Remediation

For environmental applications where the goal is to avoid persistent heavy metal mobilization, oxalic acid's lower stability constant with Fe3+ (log Kf = 9.4) compared to EDTA (log Kf = 27.7) and its lower efficacy for desorbing heavy metals like Cd, Pb, and Zn compared to citric acid are key advantages [5][6]. This makes it a preferred choice for soil washing or industrial cleaning formulations where metal removal is not the primary goal, or where subsequent biodegradability of the chelating agent is required to prevent long-term environmental contamination [7].

Technical Documentation Hub

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